2-(Metilsulfonil)-5-nitropiridina

Descripción general

Descripción

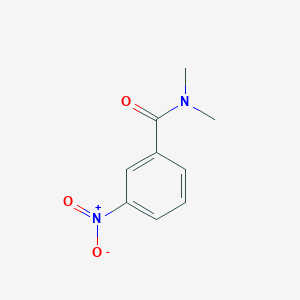

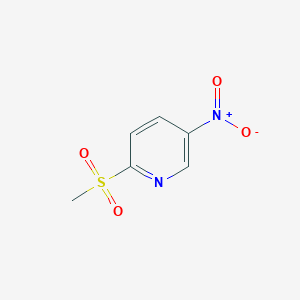

2-(Methylsulfonyl)-5-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O4S and its molecular weight is 202.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Methylsulfonyl)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfonyl)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

2-(Metilsulfonil)-5-nitropiridina: se utiliza en la síntesis de varios compuestos farmacéuticos. Sus grupos sulfonilo y nitro lo convierten en un intermedio valioso para crear moléculas con posibles propiedades antiinflamatorias y antimicrobianas. Por ejemplo, los derivados de este compuesto se han explorado por sus capacidades de múltiples objetivos, combinando actividades antimicrobianas y antiinflamatorias en una sola entidad .

Síntesis Orgánica

En química orgánica, This compound sirve como intermedio reactivo. La presencia de ambos grupos sulfonilo y nitro permite posteriores transformaciones químicas, convirtiéndolo en un bloque de construcción versátil para sintetizar moléculas más complejas, incluidos compuestos heterocíclicos y polímeros.

Ciencia de Materiales

Los derivados de este compuesto son importantes en la ciencia de los materiales, particularmente en el desarrollo de polímeros de alta constante dieléctrica. Estos polímeros son cruciales para el almacenamiento de energía y aplicaciones dieléctricas en sistemas de energía y dispositivos microelectrónicos. El grupo sulfonilo en el compuesto proporciona una vía para crear nuevos copolímeros con mayor resistencia a la ruptura y capacidades de almacenamiento de energía .

Ciencia Ambiental

This compound: y sus derivados se estudian por su impacto ambiental, especialmente en relación con la contaminación del suelo y el agua. La investigación incluye la comprensión de las vías de degradación y la formación de subproductos que pueden afectar los ecosistemas. El comportamiento del compuesto en varias matrices ambientales es crucial para evaluar su huella ecológica .

Métodos Analíticos

En química analítica, This compound forma parte del desarrollo de métodos analíticos verdes. Está involucrado en la creación de métricas para evaluar el impacto ambiental de los procedimientos analíticos, contribuyendo al avance de las prácticas de laboratorio sostenibles .

Investigación Bioquímica

El compuesto también es relevante en bioquímica para la síntesis de derivados del indol, que han mostrado una gama de actividades biológicas. Estas actividades incluyen propiedades antivirales, antiinflamatorias y anticancerígenas, lo que convierte a This compound en un actor clave en el desarrollo de nuevas herramientas bioquímicas y agentes terapéuticos .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar structure, such as skb264, a novel anti-trophoblast antigen 2 (trop2) antibody-drug conjugate (adc), have been developed using 2-methylsulfonyl pyrimidine as the linker . TROP2 is a cell surface receptor that is overexpressed in various types of cancers, making it a potential target for cancer therapies .

Mode of Action

They cause inhibition of lateral root development, which is the most characteristic growth response . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Therefore, it’s plausible that 2-(Methylsulfonyl)-5-nitropyridine could affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

A study on skb264, a novel anti-trop2 adc developed using 2-methylsulfonyl pyrimidine as the linker, showed that the serum or plasma concentration/exposure of skb264 increased proportionally with increasing dosage from 1 to 10 mg/kg . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might have similar ADME properties, impacting its bioavailability.

Result of Action

It’s worth noting that compounds with similar structures, such as dinitroaniline herbicides, cause swelling of the root tip, a universally recognized morphological effect caused by these compounds . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might have similar effects on the molecular and cellular level.

Propiedades

IUPAC Name |

2-methylsulfonyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLCJZWEVGHUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361019 | |

| Record name | 2-(methylsulfonyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79134-11-5 | |

| Record name | 2-(methylsulfonyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

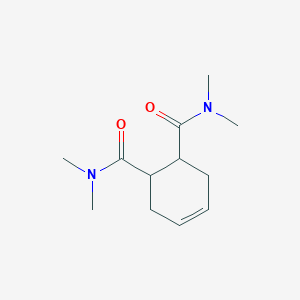

![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)